4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate
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Overview
Description
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a chlorophenylthio group, a methyl group, a phenyl group, and a furan-2-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the chlorophenylthio group and the furan-2-carboxylate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole: Similar in structure but lacks the furan-2-carboxylate moiety.
Uniqueness
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-14-19(28-17-11-9-15(22)10-12-17)20(27-21(25)18-8-5-13-26-18)24(23-14)16-6-3-2-4-7-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPGUWKYVNWDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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